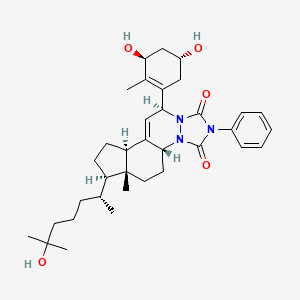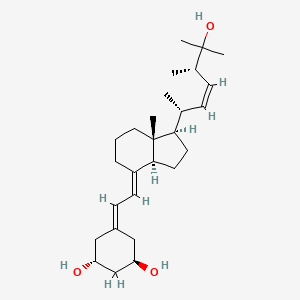
Ketoconazole-13C-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoconazole-13C-d3 is a labeled analogue of ketoconazole, an antifungal drug used for the treatment of fungal infections. The compound has a molecular formula of C25^13CH25D3Cl2N4O4 and a molecular weight of 535.45 g/mol . The labeling with carbon-13 (^13C) and deuterium (D) isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole-13C-d3 involves the incorporation of ^13C and deuterium isotopes into the ketoconazole molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Preparation of Labeled Precursors: The labeled precursors are synthesized using ^13C-labeled carbon sources and deuterated reagents.
Formation of this compound: The labeled precursors undergo a series of reactions, including alkylation, cyclization, and chlorination, to form the final labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of ^13C-labeled and deuterated reagents are prepared.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to ensure high purity (>95%).
Analyse Des Réactions Chimiques
Types of Reactions
Ketoconazole-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketoconazole N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products
Oxidation Products: Ketoconazole N-oxide.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Halogen-substituted ketoconazole derivatives.
Applications De Recherche Scientifique
Ketoconazole-13C-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ketoconazole.
Industry: Applied in the development of new antifungal formulations and drug delivery systems
Mécanisme D'action
Ketoconazole-13C-d3 exerts its antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another azole antifungal that inhibits 14-α-sterol demethylase but has a different spectrum of activity.
Itraconazole: Similar mechanism of action but with better bioavailability and fewer side effects.
Voriconazole: A triazole antifungal with a broader spectrum of activity and better efficacy against resistant fungal strains
Uniqueness
Ketoconazole-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful in research applications that require precise tracking of the compound within biological systems. This labeling allows for detailed studies of metabolic pathways and drug interactions, providing insights that are not possible with unlabeled compounds .
Propriétés
Numéro CAS |
75277-42-1 |
|---|---|
Formule moléculaire |
C2513CH25D3Cl2N4O4 |
Poids moléculaire |
535.45 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
65277-42-1 (unlabelled) |
Étiquette |
Ketoconazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











